molecular formula C25H21N3O6 B11646774 (4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11646774
M. Wt: 459.4 g/mol
InChI Key: AMBXZQDBSXUMHQ-LTGZKZEYSA-N
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Description

This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core, a nitrobenzylidene group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 2-(2-methylphenoxy)ethanol with 5-nitrobenzaldehyde to form the corresponding benzylidene intermediate. This intermediate is then reacted with 1-phenylpyrazolidine-3,5-dione under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The phenyl and nitrobenzylidene groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include amines, substituted phenyl derivatives, and various functionalized pyrazolidine-3,5-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases. Studies focus on its efficacy, safety, and mechanism of action in biological systems.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and other functional groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Fluorine compounds: Compounds containing fluorine atoms that exhibit unique reactivity and properties.

Uniqueness

(4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C25H21N3O6

Molecular Weight

459.4 g/mol

IUPAC Name

(4E)-4-[[2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H21N3O6/c1-17-7-5-6-10-22(17)33-13-14-34-23-12-11-20(28(31)32)15-18(23)16-21-24(29)26-27(25(21)30)19-8-3-2-4-9-19/h2-12,15-16H,13-14H2,1H3,(H,26,29)/b21-16+

InChI Key

AMBXZQDBSXUMHQ-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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